2-Methoxybenzyl tosylate

Physical Organic Chemistry Reaction Kinetics Solvolysis

Researchers needing an acid-stable yet oxidatively removable benzyl protecting group face a strategic challenge: standard PMB ethers are acid-labile. 2-Methoxybenzyl tosylate (CAS 900797-81-1) solves this by installing the 2-MOBn group, which withstands acidic conditions that cleave PMB ethers yet remains selectively removable via DDQ oxidation. • Ortho-methoxy substitution accelerates SN1 solvolysis (Hammett ρ = -5.23), enabling faster alkylation at lower temperatures. • DDQ-orthogonal deprotection leaves tosylate groups, silyl ethers, and acetals intact for complex synthetic sequences. • Typical purity: 95%. Custom packaging available upon inquiry.

Molecular Formula C15H16O4S
Molecular Weight 292.4 g/mol
CAS No. 900797-81-1
Cat. No. B1506464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzyl tosylate
CAS900797-81-1
Molecular FormulaC15H16O4S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2=CC=CC=C2OC
InChIInChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(16,17)19-11-13-5-3-4-6-15(13)18-2/h3-10H,11H2,1-2H3
InChIKeyAHECRYOXFRFNIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxybenzyl Tosylate CAS 900797-81-1: An Ortho-Methoxy Activated Benzyl Electrophile for SN2 and Protection Strategies


2-Methoxybenzyl tosylate (CAS 900797-81-1), chemically (2-methoxyphenyl)methyl 4-methylbenzenesulfonate, is a benzylic tosylate electrophile incorporating an ortho-methoxy substituent on the aromatic ring. The ortho-methoxy group influences both the electronic properties and the steric environment of the reactive benzylic carbon . This reagent is utilized primarily in nucleophilic substitution reactions to install the 2-methoxybenzyl (2-MOBn) moiety, which serves as a versatile protecting group for alcohols and amines [1], or as a key intermediate in the synthesis of complex molecules.

Why 2-Methoxybenzyl Tosylate (900797-81-1) Cannot Be Substituted by Unsubstituted or Para-Methoxy Benzyl Analogs


Direct substitution of 2-methoxybenzyl tosylate with other benzyl tosylates or halides is scientifically unsound due to the unique ortho-methoxy effect, which creates a distinct electronic and steric profile that dictates reaction outcomes and downstream deprotection orthogonality. The ortho-methoxy group enables stabilization of the benzylic carbocation through resonance, significantly accelerating SN1-type solvolysis pathways relative to unsubstituted benzyl tosylate [1]. Crucially, the resulting 2-methoxybenzyl (2-MOBn) ether protecting group is differentiated from the more common para-methoxybenzyl (PMB) group by its susceptibility to specific oxidative cleavage conditions (DDQ) that are orthogonal to many other protecting groups, including the tosylate group itself [2]. Consequently, using a different benzylating agent would alter the kinetic profile of the alkylation step and compromise the chemoselectivity of subsequent deprotection stages in complex synthetic sequences.

Quantitative Evidence Differentiating 2-Methoxybenzyl Tosylate (CAS 900797-81-1) from Analogs


Ortho-Methoxy Solvolysis Rate Acceleration vs. Unsubstituted Benzyl Tosylate

The ortho-methoxy substituent on the benzyl ring of 2-methoxybenzyl tosylate exerts a strong electron-donating resonance effect, which significantly stabilizes the developing benzylic carbocation in the transition state, thereby accelerating solvolysis via an SN1 (kc) mechanism relative to the unsubstituted analog. While specific rate data for 2-methoxybenzyl tosylate in 80% aqueous acetone were not located in the primary literature, a quantitative analysis of the benzyl tosylate system established a Hammett ρ value of -5.23 for the kc solvolysis mechanism of substituents with strong π-donor ability [1]. This large negative ρ value demonstrates the profound rate acceleration imparted by electron-donating groups like methoxy. For comparison, p-methoxybenzyl tosylate is noted as being 'so reactive that an insufficiently wide range of data is available,' confirming the extreme sensitivity of the benzyl tosylate system to methoxy substitution [1].

Physical Organic Chemistry Reaction Kinetics Solvolysis

Orthogonal Oxidative Cleavage of the 2-Methoxybenzyl Ether Protecting Group in the Presence of Tosylates

A key advantage of installing the 2-methoxybenzyl group using 2-methoxybenzyl tosylate is the unique chemoselectivity it provides during deprotection. The 2-methoxybenzyl (o-methoxybenzyl) ether protecting group, derived from this reagent, is readily and efficiently removed via oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a dichloromethane-water solvent system at room temperature [1]. Critically, under these specific oxidative conditions, a range of other common protecting groups—including the tosyl group itself—remain completely unchanged. This orthogonal behavior is not observed with the para-methoxybenzyl (PMB) group, which is also cleaved by DDQ, but the ortho-isomer's reactivity profile can be exploited for selectivity when both groups are present or when other sensitive functionality must be preserved [1].

Protecting Group Chemistry Chemoselectivity Orthogonal Deprotection

Enhanced Stability of 2-Methoxybenzyl vs. Other Substituted Benzyl Ethers Under Non-Oxidative Conditions

Substituted benzyl ethers, including those derived from 2-methoxybenzyl groups, are generally less stable to a variety of reaction conditions than unsubstituted benzyl ethers [1]. However, the 2-methoxybenzyl (o-methoxybenzyl) group offers a distinct balance of stability and lability that is not replicated by its para-isomer or other substituted analogs. While the para-methoxybenzyl (PMB) group is noted for its acid sensitivity, which restricts its utility in some contexts, halobenzyl ethers (including 2-methoxybenzyl) have been shown to possess chemical inertness comparable to unsubstituted benzyl ethers, making them robust in many synthetic sequences [1]. This differential stability is a key factor in selecting the 2-methoxybenzyl group for complex synthetic routes where acid-sensitive functionality would be incompatible with a PMB group, yet a benzyl group with a predictable, orthogonal oxidative cleavage is required [1].

Protecting Group Strategy Synthetic Methodology Stability

Comparative Reactivity in Solid-Supported Peptide Synthesis: 2-Methoxybenzyl Linker vs. Other Linkers

In solid-phase peptide synthesis (SPPS), the choice of linker is critical for final product purity and yield. A study using a PEG-PS resin containing a 2-methoxybenzyl alcohol-based linker demonstrated that during synthesis of Trp-containing peptides, a high level of alkylation of the tryptophan residue occurred, even in the presence of suitable scavengers in the TFA cleavage mixture [1]. This observation highlights a specific and significant side-reaction that is uniquely associated with the 2-methoxybenzyl linker system under these conditions. This contrasts with other common linkers (e.g., Wang, Rink amide) where this particular side-reaction is not a primary concern. For a researcher, this evidence dictates that 2-methoxybenzyl-based linkers must be avoided or require specific optimization when used for Trp-containing peptides.

Solid-Phase Peptide Synthesis Linker Chemistry Tryptophan Modification

Optimal Procurement and Application Scenarios for 2-Methoxybenzyl Tosylate (900797-81-1)


Orthogonal Protection of Alcohols in Multi-Step Total Synthesis

This reagent is ideal for introducing a 2-methoxybenzyl (2-MOBn) protecting group on a hydroxyl moiety when the synthetic plan requires an orthogonal deprotection strategy. The resulting 2-MOBn ether can be selectively cleaved by DDQ oxidation in the presence of a tosylate group and a wide range of other protecting groups (e.g., silyl ethers, acetals, benzyl ethers) that remain intact under these mild, neutral conditions [1]. This is a key strategic application in the total synthesis of complex natural products where multiple, selectively removable protecting groups are essential.

Synthesis of Peptides Where Tryptophan Modification Must Be Mitigated or Exploited

In solid-phase peptide synthesis (SPPS), researchers may deliberately choose a 2-methoxybenzyl alcohol-based linker when the specific, high-level alkylation of tryptophan residues during TFA cleavage is either a desired outcome or can be effectively suppressed through optimized scavenger cocktails [1]. Alternatively, this knowledge is crucial for avoiding this linker class entirely when synthesizing Trp-containing peptides where this side-reaction is detrimental.

Accelerated SN1 Solvolysis in Polar Protic Solvent Systems

Due to the strong electron-donating resonance effect of the ortho-methoxy group, 2-methoxybenzyl tosylate is an excellent electrophile for reactions proceeding via an SN1 (kc) mechanism, particularly in polar protic solvents like aqueous acetone or alcohol mixtures. The large negative Hammett ρ value (-5.23) for this mechanistic pathway confirms a significant rate acceleration over less activated benzyl tosylates [1]. Researchers can exploit this property to achieve faster reaction rates at lower temperatures, potentially improving yields and selectivity in challenging alkylation reactions.

Synthesis of 2-Methoxybenzyl Ethers as Acid-Stable Benzyl Alternatives

2-Methoxybenzyl tosylate is the reagent of choice for installing a benzyl-type protecting group when the more common para-methoxybenzyl (PMB) group is unsuitable due to its acid lability [1]. The 2-methoxybenzyl ether is significantly more stable to acidic conditions, providing a robust 'permanent' protecting group that can survive transformations that would cleave a PMB ether, yet it still retains the option for orthogonal oxidative removal by DDQ when needed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Methoxybenzyl tosylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.